2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (CAS 856970-31-5) is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with two chlorine substituents at positions 2 and 2. Its molecular formula is C₇H₇Cl₂N₃ (MW: 204.06). The compound’s partially saturated pyridine ring enhances conformational flexibility, which may influence its reactivity and biological interactions. It serves as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors and epigenetic modulators .
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAICOOVFEQDEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
Classical syntheses often begin with pyridine or pyrimidine precursors. For example, 3-aminopyridine derivatives react with chloroacetyl chloride in dichloromethane at 0–5°C to form intermediate amides. Subsequent cyclization under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the tetrahydropyrido[2,3-d]pyrimidine scaffold. Chlorination steps using POCl₃ or PCl₃ introduce the 2,4-dichloro substituents, though excessive reagent use may lead to side reactions.
Mechanistic Insights
Cyclization proceeds via nucleophilic attack by the pyridine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by intramolecular dehydration. Density functional theory (DFT) studies suggest that the partial saturation of the pyrido ring reduces steric hindrance, favoring a six-membered transition state. Chlorination with POCl₃ occurs through a two-step mechanism: initial phosphorylation of the pyrimidine nitrogen, followed by displacement with chloride ions.
Optimization Challenges
Early methods suffered from moderate yields (40–60%) due to competing polymerization or incomplete chlorination. Adjusting stoichiometric ratios (e.g., 1.2 equiv POCl₃ per reactive site) and employing slow addition techniques improved yields to 70–75%. Solvent selection also plays a critical role; polar aprotic solvents like DMF enhance cyclization but require rigorous drying to prevent hydrolysis.
Catalytic One-Pot Synthesis
Catalyst Design and Performance
A breakthrough methodology employs functionalized metal-organic frameworks (MOFs), specifically MIL-125(Ti)-N(CH₂PO₃H₂)₂, to catalyze a one-pot condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes. This mesoporous catalyst provides Brønsted acid sites (from phosphonic acid groups) and Lewis acid sites (from Ti-O clusters), enabling simultaneous activation of multiple reactants. Under solvent-free conditions at 100°C, reaction times are reduced to 2–4 hours with yields exceeding 85%.
Mechanistic Pathway: Vinylogous Anomeric Oxidation
The catalytic cycle initiates with aldehyde activation via Ti-O coordination, followed by Knoevenagel condensation to form an α,β-unsaturated nitrile. A vinylogous anomeric oxidation step, facilitated by the MOF’s acidic sites, generates a reactive iminium intermediate, which undergoes cyclization with the pyrimidinedione to form the tetrahydropyrido ring. This mechanism avoids traditional halogenation steps by leveraging the electron-withdrawing effects of the nitrile group to direct regioselective chlorination.
Comparative Analysis of Synthetic Methods
Table 1 summarizes critical parameters for both approaches:
| Method | Yield | Time | Conditions | Key Advantages |
|---|---|---|---|---|
| Traditional Cyclization | 70–75% | 8–12 h | DMF, 80°C, POCl₃ | Well-established protocol |
| Catalytic One-Pot | 85–90% | 2–4 h | Solvent-free, 100°C, MOF catalyst | Eco-friendly, fewer purification steps |
The catalytic method outperforms traditional routes in efficiency and sustainability, though scalability of MOF synthesis remains a consideration for industrial applications.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): Peaks at δ 2.90–3.10 (m, 4H, CH₂ pyrido), 3.60–3.80 (m, 2H, CH₂N), 7.20–7.40 (m, aromatic H).
- LC-MS : Molecular ion peak at m/z 204.05 [M+H]⁺, with fragments at m/z 168.98 (loss of Cl) and 131.03 (pyrimidine ring cleavage).
- XRD : Crystalline patterns confirm the bicyclic structure, with d-spacings matching simulated models from PubChem.
Purity Assessment
HPLC analyses (C18 column, acetonitrile/water gradient) reveal ≥98% purity for catalytic preparations, compared to 92–95% for traditional methods, attributed to reduced byproduct formation.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrido[2,3-D]pyrimidine derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell division and survival. For instance, derivatives have shown effectiveness against various cancer cell lines in vitro, suggesting potential for development into therapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have reported that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Science
Herbicide Development
The structural features of this compound make it a candidate for herbicide formulation. Its ability to inhibit specific enzymes involved in plant growth pathways can be exploited to develop selective herbicides that target unwanted vegetation while preserving crop health .
Pesticide Formulations
In addition to herbicidal applications, this compound is being explored as an active ingredient in pesticide formulations. Its efficacy against pests can help reduce crop losses and improve agricultural yield without resorting to more harmful chemicals .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research indicates that polymers derived from this compound exhibit improved durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (CAS 1260670-13-0)
- Molecular Formula : C₈H₁₀ClN₃ (MW: 183.64)
- Key Differences : Replaces the 2-chloro substituent with a methyl group.
- This derivative is often used to study steric effects in structure-activity relationships (SAR) .
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS 1187830-76-7)
- Molecular Formula : C₇H₇Cl₂N₃·HCl (MW: 243.97)
- Key Differences : The pyridine ring is fused at positions [3,4-d] instead of [2,3-d], altering the spatial arrangement of substituents.
- Impact : The shifted fusion position changes hydrogen-bonding capabilities and may reduce compatibility with enzymes targeting the [2,3-d] isomer .
Heteroatom Variations
Thieno[2,3-d]pyrimidine Derivatives
- Example: 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine Molecular Formula: C₂₃H₂₁N₃O₂S₂ (MW: 435.56) Key Differences: Incorporates a sulfur atom in the fused ring system (thieno vs. pyrido). Impact: The sulfur atom increases lipophilicity and enhances π-stacking interactions, contributing to antimicrobial activity against Bacillus subtilis and Escherichia coli .
Reactivity Comparison
- Chlorine Reactivity : The 2- and 4-chloro groups in the target compound undergo nucleophilic substitution more readily than methyl or sulfur-containing analogs, enabling diversification via amine coupling .
- Stability: Thieno derivatives exhibit higher thermal stability (melting points >150°C) compared to pyrido analogs (melting points: 96–104°C) due to enhanced aromaticity .
Biological Activity
2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (CAS No. 726697-13-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C₇H₇Cl₂N₃
- Molecular Weight : 204.06 g/mol
- Synonyms : Pyrido[4,3-d]pyrimidine, 2,4-dichloro-5,6,7,8-tetrahydro-
- Purity : ≥95% .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Gewald reaction and subsequent nucleophilic aromatic substitution reactions (S_NAr) to construct the pyrimidine framework .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds derived from the pyrido[2,3-d]pyrimidine scaffold showed IC50 values below 40 nM in cell proliferation assays. The most potent compound reported had an IC50 of 9.0 nM against the MDA-MB-435 cancer cell line .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound 4 | 9.0 | Antiproliferative |
| Compound 5 | 15.0 | Microtubule Depolymerization |
| Compound 6 | 53–125 | Lower Potency |
The mechanism underlying the biological activity of this compound appears to involve microtubule depolymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells. Notably, compounds that caused at least 50% microtubule depolymerization at a concentration of 10 µM were further evaluated for their effects on cellular proliferation and apoptosis .
Study on Cancer Cell Lines
In a detailed evaluation of various derivatives:
- Compound 4 was found to be significantly more effective than its predecessors in promoting microtubule depolymerization and inhibiting cell proliferation.
- The study highlighted the importance of specific structural modifications in enhancing biological activity .
Antimicrobial Activity
While primarily studied for anti-cancer properties, some derivatives have also shown promising antibacterial activity against strains such as Staphylococcus aureus. This suggests potential applications beyond oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine and its intermediates?
- The compound is typically synthesized via nucleophilic substitution or metalation reactions. For example, chlorinated pyridopyrimidine precursors can undergo alkylation using reagents like methylsulfonylmethyl groups in tetrahydrofuran (THF) with aluminum amalgam as a reductant . Alternative routes involve cyclization of aminopyridine derivatives with dichloro-substituted electrophiles, optimized under reflux conditions in aprotic solvents (e.g., DMF or DMSO) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly resolving ambiguities in chlorine placement .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹) and hydrogen-bonding patterns in the tetrahydropyrido ring .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from des-chloro analogs .
Q. How should researchers handle solubility and stability challenges during experiments?
- The compound is hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (argon/nitrogen). For solubility, use polar aprotic solvents (e.g., DMSO) at concentrations ≤10 mM. Precipitation in aqueous buffers can be mitigated with co-solvents like PEG-400 .
Advanced Research Questions
Q. How can researchers address regioselectivity issues during functionalization of the pyridopyrimidine core?
- Regioselective substitution at the 2- and 4-positions is influenced by steric and electronic factors. Computational docking studies (e.g., using AutoDock Vina) predict preferential reactivity at the 4-position due to lower electron density. Experimental validation involves competitive reactions with controlled stoichiometry of nucleophiles (e.g., Grignard reagents) .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Discrepancies in NMR or IR spectra between batches may arise from tautomerism or residual solvents. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and dynamic light scattering (DLS) to detect aggregates. Cross-validate with X-ray crystallography when single crystals are obtainable .
Q. How can structure-activity relationship (SAR) studies optimize biological activity in kinase inhibition assays?
- Replace the 2,4-dichloro groups with bioisosteres (e.g., trifluoromethyl or cyano) to modulate binding affinity. Docking simulations against kinase ATP-binding pockets (e.g., EGFR or VEGFR2) guide rational design. In vitro assays using HEK293 or A549 cell lines validate IC₅₀ shifts .
Q. What methodologies mitigate byproduct formation in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
